2,2',3,5'-Tetrachlorobiphenyl
Description
Contextualization of Polychlorinated Biphenyls as Persistent Organic Pollutants in Academic Inquiry
Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were widely used in various industrial applications, including as coolants and lubricants in electrical equipment, due to their desirable properties like thermal stability and non-flammability. mdpi.comepa.govwho.int Despite their production being banned in many countries, including the United States in 1979, PCBs continue to be a global environmental concern. mdpi.com This is because they are classified as persistent organic pollutants (POPs), a group of chemicals that remain intact in the environment for long periods, can travel long distances, and accumulate in living organisms.
The persistence and bioaccumulative nature of PCBs have led to their widespread detection in various environmental matrices such as air, water, soil, and sediments, as well as in the food chain. mdpi.commdpi.com Consequently, there is extensive academic research focused on understanding their distribution, fate, and the risks they pose to ecosystems and human health. nih.govnih.gov PCBs are included in the initial list of 12 POPs, often called the "dirty dozen," under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these hazardous substances. mdpi.commdpi.com
Nomenclature and Structural Specificity of 2,2',3,5'-Tetrachlorobiphenyl (PCB 44)
The term "polychlorinated biphenyl" refers to a class of 209 distinct chemical compounds, known as congeners. epa.govnih.gov Each congener is defined by the specific number and position of chlorine atoms attached to the biphenyl (B1667301) structure. epa.gov The compound this compound is one such congener.
Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,2-dichloro-3-(2,5-dichlorophenyl)benzene. nih.gov The numerical designation "2,2',3,5'-" indicates that chlorine atoms are attached to the carbon atoms at positions 2 and 3 on one phenyl ring, and at positions 2' and 5' on the second phenyl ring. nist.gov This specific congener is also commonly referred to by the designation PCB 44. nih.govnist.gov The molecular formula for this compound is C₁₂H₆Cl₄. nih.govnist.gov
Interactive Data Table: Properties of this compound (PCB 44)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,2-dichloro-3-(2,5-dichlorophenyl)benzene | nih.gov |
| Common Name | This compound, PCB 44 | nih.govnist.gov |
| CAS Number | 41464-39-5 | nih.govnist.gov |
| Molecular Formula | C₁₂H₆Cl₄ | nih.govnist.gov |
| Molecular Weight | 291.99 g/mol | chemeo.com |
| Appearance | Colorless solid | carlroth.com |
Historical and Current Academic Significance of Tetrachlorobiphenyl Congeners
Historically, commercial PCB products were complex mixtures of various congeners. wikipedia.org Academic research has since shifted towards studying individual congeners to understand their unique physical, chemical, and toxicological properties. Tetrachlorobiphenyls, the group of congeners containing four chlorine atoms, are of particular interest to the scientific community.
The academic significance of tetrachlorobiphenyl congeners, including PCB 44, stems from several factors. They are frequently detected in environmental samples, indicating their persistence and mobility. frontiersin.orgbohrium.com For instance, a study of agricultural soils in China found that the combination of PCB 44, PCB 47, and PCB 65 was one of the dominant non-Aroclor congeners, accounting for an average of 8.83% of the total PCBs detected. nih.gov Another study on indoor dust in a Nigerian university found PCB 44 to have the lowest occurrence among the fourteen congeners analyzed, with a mean concentration of 4.993 ng/g. waocp.com
Furthermore, specific congeners like PCB 44 are used as analytical standards in research to identify and quantify PCBs in various samples. Their well-defined structure and properties make them essential for accurate environmental monitoring and for studying the biotransformation and degradation pathways of PCBs. The study of individual congeners is crucial for understanding structure-activity relationships, which helps in assessing the potential risks associated with exposure to complex PCB mixtures found in the environment. uky.eduacs.org Research has also focused on unintentionally produced PCBs (UP-PCBs) from sources like pigments and combustion, with studies identifying specific tetrachlorobiphenyls as significant contributors to atmospheric levels. bohrium.comacs.org
Interactive Data Table: Research Findings on Tetrachlorobiphenyls
| Research Focus | Key Finding | Relevant Congeners | Source |
|---|---|---|---|
| Environmental Occurrence (Agricultural Soil) | Dominant non-Aroclor congeners in Chinese agricultural soils. | PCB 44, PCB 47, PCB 65 | nih.gov |
| Environmental Occurrence (Indoor Dust) | Lowest occurrence among 14 congeners in Nigerian university hostels. | PCB 44 | waocp.com |
| Unintentional Production (Atmosphere) | High abundance of unintentionally produced tetrachlorobiphenyls in the atmosphere at a regional background site in East China. | PCB 47, PCB 48, PCB 75, PCB 51, PCB 68 | acs.org |
| Biotransformation | In vivo metabolism of PCBs by whole plants. | 3,3′,4,4′-Tetrachlorobiphenyl (PCB 77) | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDJIKXAHSDLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038302 | |
| Record name | 2,2',3,5'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-39-5 | |
| Record name | 2,2′,3,5′-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486UPI8AXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Dynamics and Biogeochemical Cycling of 2,2 ,3,5 Tetrachlorobiphenyl
Occurrence and Spatiotemporal Distribution in Environmental Compartments
2,2',3,5'-Tetrachlorobiphenyl, also known as PCB 44, is a specific congener of polychlorinated biphenyls (PCBs). nih.gov As synthetic organic compounds, PCBs were widely used in various industrial applications before being banned in many countries due to their environmental persistence and bioaccumulation. nih.govwho.int Consequently, this compound can be detected in various environmental matrices across the globe.
Aquatic Systems (Water, Sediments)
Due to their chemical properties, PCBs, including this compound, have a tendency to adsorb strongly to sediments in aquatic environments. who.int This makes sediments a significant reservoir for these compounds.
Studies have documented the presence of this compound in river and marine sediments. For instance, the Standard Reference Material (SRM) 1939, which is an air-dried river sediment, contains this compound at a certified concentration. nist.gov In a study of sediments from the New Bedford Harbor Superfund Site, this compound (PCB 44) was one of the congeners analyzed. epa.gov Another study on sediments from Lyons' Creek East also included this compound in its analysis of PCB congener profiles. ourniagarariver.ca Research on coastal marine sediments from the southern west of the Mediterranean Sea also involved the detection of various PCB congeners, contributing to the understanding of their distribution in marine ecosystems. who.int
The transport of PCBs from sediment to the water column can occur through processes like desorption, bioturbation, and erosion. While PCBs have low solubility in water, their presence in the water phase is a critical component of their environmental cycling and bioavailability to aquatic organisms.
Terrestrial Matrices (Soils)
Similar to aquatic sediments, soils act as a major sink for PCBs. The strong adsorption of PCBs to soil particles, particularly those with higher organic carbon content, limits their leaching. who.int However, their persistence means they can remain in the soil for extended periods.
Research has confirmed the presence of this compound in soil. Analytical methods have been developed for the determination of various PCB congeners, including this compound, in soil samples. thermofisher.com The bioavailability of PCBs from soil can be influenced by soil properties such as organic carbon content and clay content. nih.gov Studies have shown that the soil matrix can reduce the absolute bioavailability of some PCB congeners. nih.gov
Atmospheric Presence (Air, Dust)
Atmospheric transport is a primary mode for the global distribution of PCBs. They can be released into the atmosphere through volatilization from contaminated surfaces, such as soils and building materials, and during the disposal or renovation of materials containing PCBs. wa.gov Once in the atmosphere, they can be transported over long distances before being deposited.
This compound has been identified in indoor air and dust. wa.gov Research in the Boston area found PCBs in schools and other buildings, highlighting indoor environments as a potential source of exposure. wa.gov Studies have also shown that indoor air can be a significant source of PCB pollution to the ambient air. sst.dk For example, a study in Birmingham, UK, found that mean indoor PCB levels were considerably higher than outdoor levels. sst.dk
Biota and Food Webs
The lipophilic (fat-loving) nature of PCBs leads to their bioaccumulation in the fatty tissues of organisms. This results in biomagnification, where the concentration of PCBs increases at successively higher levels in the food web.
This compound has been detected in various organisms within aquatic and riparian food webs. clemson.edu Studies on the bioaccumulation of PCBs in organisms like the marine worm Nereis virens have been conducted to understand the relationship between sediment concentrations and tissue concentrations. hudsonriver.org The accumulation of specific congeners can vary between species and is influenced by factors such as metabolism and feeding habits.
Environmental Transport and Partitioning Mechanisms
The movement and distribution of this compound in the environment are governed by several physical and chemical processes. Its properties, such as low water solubility and a tendency to adsorb to organic matter, play a crucial role in its partitioning between water, soil, sediment, and air.
Volatilization and Atmospheric Deposition
Volatilization is a key process for the entry of PCBs into the atmosphere from contaminated soils and water bodies. The rate of volatilization can be influenced by factors such as temperature and the degree of chlorination of the PCB congener. nih.govacs.org
Once in the atmosphere, PCBs can be transported as vapor or adsorbed to airborne particles. They are then removed from the atmosphere and deposited onto land and water surfaces through wet deposition (in rain and snow) and dry deposition. Studies of ice cores from glaciers in places like Svalbard have provided a historical record of the atmospheric deposition of PCBs, including this compound (PCB 44), demonstrating their long-range atmospheric transport to remote regions. nih.gov This process of volatilization and subsequent deposition contributes to the widespread distribution of PCBs in the global environment.
Data Tables
Table 1: Concentration of this compound (PCB 44) in a Standard Reference Material
| Reference Material | Matrix | Certified Concentration (µg/g) |
| SRM 1939 nist.gov | Air-Dried River Sediment | 4.20 ± 0.29 |
This table shows the certified concentration of this compound in a standard reference material used for quality control in analytical laboratories.
Sorption to Particulate Matter and Sediments
The tendency of this compound to attach to solid particles, such as suspended particulate matter in water and bottom sediments, is a critical process controlling its environmental distribution and bioavailability. This process, known as sorption, is primarily driven by the compound's hydrophobicity. Like other PCBs, PCB 44 has a strong affinity for the organic carbon fraction of soils and sediments. nm.gov
The sorption of PCBs is often described by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the ratio of the chemical's concentration in the organic carbon phase of sediment or soil to its concentration in the water phase at equilibrium. nm.gov While a specific Koc value for this compound was not found in the reviewed literature, its partitioning behavior can be inferred from related coefficients. A study measuring the low-density polyethylene-water partition coefficient (KPEW), which is strongly correlated with Koc, reported a log KPEW value of 5.5 for this compound. clu-in.org This high value signifies strong binding to particulate matter.
Research on Hudson River sediment demonstrated the desorption behavior of PCB 44 during resuspension events. umd.edu The study highlighted that desorption can be a multi-stage process, with a fraction of the compound being rapidly released (labile) and another fraction being released much more slowly (resistant). umd.edu This is significant because sediment resuspension can re-introduce particle-bound PCBs into the water column, making them available for transport and uptake by organisms.
Studies have shown that sorption is not always a simple equilibrium process. For instance, the presence of dissolved organic carbon (DOC) and non-filterable microparticulates in the water phase can influence the observed partitioning, making it appear nonconstant. epa.gov The binding of PCBs to black carbon (soot) in sediments is particularly strong, often orders of magnitude higher than to other forms of organic carbon, further complicating desorption models. umd.edu
Table 1: Partitioning and Desorption Data Relevant to this compound (PCB 44)
| Parameter | Value | Context | Source |
| log KPEW | 5.5 ± 0.1 | Low-density polyethylene-water partition coefficient | clu-in.org |
| Desorption Rate Constant (k₂) | 800 ± 150 day⁻¹ | Labile fraction from resuspended Hudson River sediment | umd.edu |
| Sediment Concentration | 0.00591 µg/g | Concentration found in Lower Housatonic River sediment at one station | epa.gov |
Leaching and Groundwater Migration Potential
Leaching is the process by which a chemical dissolves in a liquid and is transported downwards through the soil profile. The potential for this compound to leach from contaminated soils and migrate to groundwater is generally considered low due to its strong sorption to soil organic matter. nm.govcdc.gov The high affinity for solid particles means that it is not readily mobilized by water moving through the soil. nm.gov
However, the migration of PCBs to groundwater is not impossible and has been observed at some contaminated sites. diva-portal.orgepa.gov This transport is often not due to simple water-based leaching but is facilitated by other factors. epa.gov For example, co-disposal with organic solvents can significantly increase PCB mobility. nm.gov The presence of colloids or dissolved organic matter (DOM) in the water can also act as carriers, binding to PCB molecules and transporting them through the soil matrix. epa.govepa.gov
Research has shown that environmental conditions, such as pH, can influence PCB leachability. A study on aged contaminated soil found that the leaching of several PCB congeners increased as the pH of the leaching solution rose from 3 to 9. diva-portal.org This was correlated with an increase in the release of total organic carbon from the soil, suggesting that the mobilization of DOM played a key role in the transport of the PCBs. diva-portal.org Therefore, while this compound is expected to be largely immobile in most soil environments, its potential for migration to groundwater cannot be entirely dismissed, particularly in scenarios involving co-contaminants or specific geochemical conditions over long time scales. cdc.govdiva-portal.org
Bioaccumulation and Biomagnification Research in Ecologically Relevant Organisms
Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. nih.gov For lipophilic (fat-loving) compounds like this compound, this process can lead to concentrations in organisms that are many times higher than in the surrounding environment.
Trophic Transfer Studies
Trophic transfer is the movement of contaminants through a food web. As organisms at one trophic level are consumed by those at the next, contaminants are passed along. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in the food web. rug.nl
While specific trophic transfer or biomagnification studies focusing exclusively on this compound were not identified in the reviewed literature, the general principles for PCBs are well-established. PCBs are known to biomagnify in terrestrial, freshwater, and marine food webs. rug.nl This is due to their persistence (resistance to metabolic breakdown) and their lipophilicity, which causes them to be stored in the fatty tissues of organisms. rug.nl
Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Determination
The potential of a chemical to accumulate in aquatic organisms is quantified using the bioconcentration factor (BCF) and the bioaccumulation factor (BAF).
Bioconcentration Factor (BCF) is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water, considering uptake from water only. nih.gov
Bioaccumulation Factor (BAF) is a similar ratio but includes uptake from all sources, including water and diet (food). nih.gov
For regulatory purposes, chemicals with a BCF or BAF greater than 5,000 are often considered "very bioaccumulative." wa.gov
No experimentally determined BCF or BAF values specifically for this compound were found in the reviewed scientific literature. However, its potential for bioconcentration is expected to be high based on its chemical properties. The BCF and BAF of PCBs are strongly correlated with their hydrophobicity, often estimated by the octanol-water partition coefficient (Kow). Tetrachlorobiphenyls as a group have high log Kow values, which indicates a strong tendency to partition from water into the lipids of organisms. epa.gov
Predictive models and data from other tetrachlorobiphenyl isomers suggest that PCB 44 would have a BCF value in the thousands. nih.gov For context, the table below presents BCF and BAF values for other tetrachlorobiphenyl congeners. These values illustrate the high bioaccumulation potential of this class of PCBs, though it must be emphasized that these are not specific values for this compound.
Table 2: BCF and BAF Data for Selected Tetrachlorobiphenyl Congeners (for context)
| Compound | IUPAC No. | Organism | Parameter | Value (L/kg) | Source |
| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) | 77 | Fish (various) | BCF | >5,000 | epa.gov |
| 2,2',5,5'-Tetrachlorobiphenyl (B50384) | 52 | Goldfish | BCF | 32,200 | epa.gov (from other study) |
| 2,3',4',5-Tetrachlorobiphenyl | 70 | Goldfish | BCF | >42,000 (estimated) | epa.gov (from other study) |
Abiotic and Biotic Transformation Pathways of 2,2 ,3,5 Tetrachlorobiphenyl
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For PCBs, these mechanisms primarily involve photolysis and chemical reactions.
Photolysis, the decomposition of molecules by light, is a significant abiotic degradation pathway for PCBs in the environment, particularly in aquatic systems and the atmosphere. The process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine (C-Cl) bonds.
The rate and extent of photolytic degradation of PCBs are influenced by several factors, including the number and position of chlorine atoms on the biphenyl (B1667301) rings, the presence of sensitizers or catalysts, and the environmental matrix. nih.gov Studies have shown that the reactivities of chlorine atoms to photolytic cleavage are generally in the order: ortho- > meta- > para-. nih.gov However, other research has indicated that light irradiation can also lead to the loss of chlorine atoms from meta- or para-positions. nih.gov
The photodegradation of tetrachlorobiphenyls can be slow, with half-lives that can range from several minutes to many hours depending on the specific isomer and conditions. rsc.org For instance, the presence of substances like hydrogen peroxide (H₂O₂) can significantly enhance the photodegradation rate by generating hydroxyl radicals, which are highly reactive and can dechlorinate PCBs. nih.gov The combination of TiO₂ and H₂O₂ has also been shown to accelerate the degradation of some tetrachlorobiphenyls. nih.gov
It is important to note that photolytic transformation does not always lead to complete mineralization. Instead, it often results in the formation of less chlorinated biphenyls. nih.gov In some cases, photochemical degradation in aqueous solutions can also produce more toxic byproducts, such as chlorinated dibenzofurans. ymparisto.fi
While photolysis is a key abiotic process, chemical dechlorination reactions can also contribute to the transformation of PCBs. Reductive dechlorination, a process where chlorine atoms are replaced by hydrogen atoms, is a significant pathway, particularly under anaerobic conditions, though it is often mediated by microbial activity.
Abiotic reductive dechlorination can occur in the presence of certain chemical reductants. However, in the environment, this process is more commonly associated with biotic pathways, as discussed in the following sections.
Microbial Biodegradation and Biotransformation Pathways
Microorganisms play a critical role in the breakdown of PCBs in the environment. The effectiveness of microbial degradation is highly dependent on the specific PCB congener and the environmental conditions, particularly the presence or absence of oxygen.
Under aerobic conditions, certain bacteria can degrade less chlorinated PCBs, including some tetrachlorobiphenyls. The primary mechanism of aerobic biodegradation involves the action of dioxygenase enzymes. These enzymes catalyze the insertion of two hydroxyl groups onto the aromatic rings, initiating the breakdown process. nih.gov
The position of chlorine atoms significantly affects the susceptibility of a PCB congener to aerobic degradation. Generally, PCBs with chlorine atoms in the para- position are more readily biodegraded. The presence of unsubstituted carbon atoms at the 2,3- or 5,6- positions is often a prerequisite for the initial dioxygenase attack.
Research has shown that while mono-, di-, and tri-chlorinated biphenyls are degraded relatively quickly, tetrachlorobiphenyls are degraded more slowly. Highly chlorinated biphenyls are often resistant to aerobic biodegradation.
In anaerobic environments, such as sediments and waterlogged soils, reductive dechlorination is the primary biodegradation pathway for highly chlorinated PCBs. cdc.gov This process is carried out by anaerobic microorganisms that use PCBs as electron acceptors.
During anaerobic reductive dechlorination, chlorine atoms are removed from the biphenyl rings and replaced with hydrogen atoms. This process typically results in the formation of less chlorinated congeners, which may then be susceptible to further degradation by aerobic bacteria. researchgate.net The removal of chlorine atoms from the meta and para positions is often favored by anaerobic bacteria.
The initial and rate-limiting step in the aerobic biodegradation of PCBs is catalyzed by biphenyl dioxygenase (BP-DOX), a multi-component enzyme system. This enzyme attacks the biphenyl ring, leading to the formation of a cis-dihydrodiol. This intermediate is then further processed by other enzymes in the metabolic pathway.
The substrate specificity of biphenyl dioxygenases is a key determinant of which PCB congeners can be degraded by a particular bacterial strain. For instance, some dioxygenases can attack the biphenyl ring at the 2,3-positions, while others may target the 3,4-positions. The presence of chlorine substituents can hinder the binding of the PCB molecule to the enzyme's active site, thereby reducing the degradation rate.
Interactive Data Table: Summary of Transformation Pathways for 2,2',3,5'-Tetrachlorobiphenyl
| Transformation Pathway | Type | Key Mechanisms | Influencing Factors | Primary Products |
| Photolytic Transformation | Abiotic | UV light absorption, C-Cl bond cleavage | Light intensity, wavelength, presence of sensitizers (e.g., H₂O₂, TiO₂) nih.gov | Less chlorinated biphenyls, chlorinated dibenzofurans nih.govymparisto.fi |
| Chemical Dechlorination | Abiotic | Reductive dechlorination | Presence of chemical reductants | Less chlorinated biphenyls |
| Aerobic Biodegradation | Biotic | Dioxygenase-mediated ring hydroxylation nih.gov | Oxygen availability, chlorine substitution pattern | Chlorobenzoic acids and other intermediates |
| Anaerobic Reductive Dechlorination | Biotic | Microbial reductive dechlorination | Anaerobic conditions, microbial consortia | Less chlorinated biphenyls |
Phytoremediation and Plant-Mediated Transformation of this compound
Phytoremediation is an umbrella term for several plant-based technologies used to clean up contaminated environments. For hydrophobic compounds like PCBs, these processes include phytoextraction (uptake into plant tissues), phytotransformation (enzymatic breakdown within the plant), and rhizoremediation (degradation by microbes in the root zone).
The uptake and translocation of PCBs by plants are largely governed by the compound's hydrophobicity, often measured by the octanol-water partition coefficient (log Kₒw). Generally, PCBs are adsorbed to plant roots, but their translocation to the aerial parts of the plant (stems and leaves) is limited, especially for more chlorinated congeners.
Table 1: General Trends in Plant Uptake of PCBs
| PCB Chlorination Level | Primary Uptake Mechanism | Translocation to Shoots | Supporting Observations |
|---|---|---|---|
| Lower (1-3 Chlorines) | Root adsorption and uptake | More mobile, detectable in stems and leaves. | Translocation is inversely related to hydrophobicity (Log Kₒw). |
Plants possess enzymatic systems capable of metabolizing organic pollutants in a process analogous to the detoxification system in animal livers, often called the "green liver" model. This process typically involves three phases: transformation, conjugation, and sequestration. The initial and critical transformation step for PCBs is hydroxylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and peroxidases.
Studies on various plant species and cell cultures have confirmed the ability of plants to hydroxylate PCBs. For example, poplar plants can metabolize 4-monochlorobiphenyl (PCB 3) into several hydroxylated metabolites. Similarly, plant cell cultures of species like Rosa spp. and Lactuca sativa (lettuce) have been shown to oxidize other tetrachlorobiphenyls, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948). However, the metabolic capability is highly dependent on the plant species and the specific PCB congener. While it is hypothesized that plants can metabolize this compound via these hydroxylation pathways, direct experimental evidence confirming this transformation in plant systems is currently lacking in the reviewed literature.
Due to the strong binding of hydrophobic PCBs to soil and their limited uptake by plants, the degradation of these compounds in the rhizosphere—the soil region directly influenced by plant roots—is a crucial remediation pathway. This process, known as rhizoremediation, relies on the synergistic relationship between plants and soil microorganisms. Plants release root exudates (sugars, amino acids, and secondary metabolites) that stimulate the growth and metabolic activity of microbial populations, which in turn can degrade pollutants.
A study evaluating the remediation of aged, PCB-contaminated soil using Medicago sativa (alfalfa) and Lolium italicum (Italian ryegrass) provides insight into this process. The soil was contaminated with a mixture of congeners, including this compound (PCB 44). The research indicated that the removal of PCBs was primarily due to the enhanced activity of microorganisms in the planted soil, as confirmed by increased dehydrogenase activity, an indicator of microbial activity. Both plant species significantly increased the removal percentage of total PCBs compared to non-vegetated soil. This highlights the importance of plant-microbe interactions for the degradation of persistent compounds like PCB 44 in soil.
Identification and Elucidation of Transformation Products and Metabolites
The primary transformation products of PCBs in biological systems are hydroxylated, sulfated, and methoxylated metabolites.
Hydroxylation is the initial step in the metabolic breakdown of PCBs in both plants and animals. This process increases the polarity of the PCB molecule, facilitating further transformation and excretion. While no studies have experimentally identified the specific hydroxylated metabolites of this compound in plants, theoretical possibilities can be derived based on its chemical structure. The potential monohydroxylated metabolites (OH-PCBs) are formed by the addition of a hydroxyl (-OH) group to one of the available carbon positions on the biphenyl rings.
Table 2: Theoretically Possible Monohydroxylated Metabolites of this compound (PCB 44)
| Parent Compound | Potential Metabolite Name | Abbreviation |
|---|---|---|
| This compound | 4-Hydroxy-2,2',3,5'-tetrachlorobiphenyl | 4-OH-PCB 44 |
| This compound | 5-Hydroxy-2,2',3,5'-tetrachlorobiphenyl | 5-OH-PCB 44 |
| This compound | 6-Hydroxy-2,2',3,5'-tetrachlorobiphenyl | 6-OH-PCB 44 |
| This compound | 3'-Hydroxy-2,2',3,5'-tetrachlorobiphenyl | 3'-OH-PCB 44 |
| This compound | 4'-Hydroxy-2,2',3,5'-tetrachlorobiphenyl | 4'-OH-PCB 44 |
| This compound | 6'-Hydroxy-2,2',3,5'-tetrachlorobiphenyl | 6'-OH-PCB 44 |
Source: Adapted from Grimm et al. (2015).
For comparison, studies on other tetrachlorobiphenyls have successfully identified their hydroxylated metabolites in plants. For example, 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl was identified as a metabolite in poplar plants exposed to 3,3′,4,4′-tetrachlorobiphenyl (PCB 77).
Following hydroxylation, OH-PCBs can undergo further conjugation to form sulfated or methoxylated metabolites. Sulfation is a common metabolic pathway in animals, but evidence in plants is scarce. One study investigated sulfur-containing metabolites of PCB 77 in poplar and switchgrass but did not detect any.
Methoxylated PCBs (MeO-PCBs) have been identified as metabolites in some plant studies. For instance, methoxy- and hydroxy-methoxy-PCBs were reported as metabolites when tobacco cells were exposed to dichlorobiphenyls. In a study using transgenic Arabidopsis, methoxy-PCBs were shown to have some biological activity, whereas hydroxy-PCBs did not activate the specific receptor being studied. However, there is currently no available research that specifically identifies sulfated or methoxylated metabolites resulting from the transformation of this compound in any biological system.
Dechlorinated Productsumich.edu
The transformation of this compound (PCB 44) can proceed through various pathways, leading to the formation of less chlorinated biphenyl congeners. The primary mechanism for the environmental breakdown of higher chlorinated PCBs is reductive dechlorination, a process observed under anaerobic conditions and often mediated by microorganisms. oup.comacs.org This process involves the removal of chlorine atoms and their replacement with hydrogen, generally reducing the toxicity of the compound. oup.comnih.gov While microbial communities in anaerobic environments like sediments are known to dechlorinate a wide range of PCBs, typically by removing chlorines from the meta and para positions, specific pathways can vary. oup.comnih.gov
Chemical methods can also achieve dechlorination. Studies utilizing palladized iron (Pd/Fe) have demonstrated the effective and rapid dechlorination of tetrachlorobiphenyls. In one such study, this compound (referred to as 2,3,2',5'-TeCB in the study) was rapidly transformed into several less chlorinated intermediates and ultimately to biphenyl.
The dechlorination process was observed to proceed sequentially, with the formation of various trichlorobiphenyl (TCB) and dichlorobiphenyl (DCB) isomers as intermediate products before complete dechlorination to biphenyl. The identified chlorinated by-products included 2,5,2'-Trichlorobiphenyl, 2,3,2'-Trichlorobiphenyl, 2,2'-Dichlorobiphenyl, and 2,3-Dichlorobiphenyl. Eventually, these intermediates were further dechlorinated to 2-Chlorobiphenyl and finally to biphenyl, which is significantly less toxic than the parent chlorinated compounds.
The following table summarizes the dechlorinated products identified during the transformation of this compound using palladized iron.
Table 1: Dechlorinated Products of this compound via Palladized Iron
| Parent Compound | Intermediate Products | Final Product |
|---|---|---|
| This compound | 2,5,2'-Trichlorobiphenyl | Biphenyl |
| 2,3,2'-Trichlorobiphenyl | ||
| 2,2'-Dichlorobiphenyl | ||
| 2,3-Dichlorobiphenyl | ||
| 2-Chlorobiphenyl |
Data sourced from a study on dechlorination by palladized iron filings.
Under different conditions, such as those mediated by microbial consortia in sediments, the pattern of dechlorination may differ. For instance, microbial dechlorination often shows a preference for removing meta- and para-substituted chlorines. researchgate.net Research on other tetrachlorobiphenyl isomers, such as 2,3,5,6-Tetrachlorobiphenyl, has shown that microbial cultures can preferentially remove ortho- or meta-chlorines depending on the specific microorganisms and environmental conditions. umich.edunih.gov While detailed studies on the specific microbial dechlorination products of this compound are not as extensively documented, the general principles of anaerobic reductive dechlorination suggest a stepwise removal of its chlorine atoms to form various trichloro-, dichloro-, and monochlorobiphenyls.
Mechanistic Toxicological Investigations of 2,2 ,3,5 Tetrachlorobiphenyl in Animal Models
Molecular and Cellular Mechanisms of Action
The toxicological profile of 2,2',3,5'-tetrachlorobiphenyl (PCB 44) is intricately linked to its molecular and cellular interactions. While not as potent as dioxin-like polychlorinated biphenyls (PCBs), its mechanisms of action involve a complex interplay with various cellular receptors and pathways, leading to a range of biological effects.
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. nih.govfood.gov.uk The interaction of PCBs with the AhR is highly dependent on their structure, particularly the substitution pattern of chlorine atoms. epa.gov
Coplanar PCBs, which can adopt a planar conformation similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), generally exhibit high affinity for the AhR. epa.gov In contrast, non-coplanar PCBs, such as those with ortho-substitutions, often have a lower affinity for the AhR. oup.com Research indicates that this compound, a non-coplanar congener, is considered to have low or negligible affinity for the AhR. oup.com This is in contrast to coplanar PCBs like 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) which are potent AhR agonists. epa.govnih.gov
Some non-coplanar PCBs can act as AhR antagonists, inhibiting the receptor's activation by agonists like TCDD. nih.govusda.gov For instance, 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) has been shown to antagonize AhR action in a species-specific manner. nih.govusda.govcdc.gov This antagonism can occur through the inhibition of ligand binding to the AhR and subsequent DNA binding. nih.gov While direct evidence for this compound as an AhR antagonist is less documented, its structural similarity to other non-coplanar PCBs suggests a potential for such interactions.
Table 1: Comparative AhR Interaction of Select PCB Congeners
| PCB Congener | Structure | AhR Affinity | Primary AhR-Mediated Activity |
|---|---|---|---|
| 2,3,7,8-TCDD | Planar | High | Agonist |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Coplanar | High | Agonist |
| This compound (PCB 44) | Non-coplanar | Low/Negligible | Weak or no agonistic activity |
| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Non-coplanar | Low | Antagonist (species-specific) |
The induction of cytochrome P450 enzymes, such as aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin-O-deethylase (EROD), is a well-established biomarker of AhR activation. epa.govresearchgate.netnih.gov Dioxin-like PCBs are potent inducers of these enzymes. epa.gov
Given the low AhR affinity of this compound, it is not expected to be a strong inducer of AHH and EROD. Studies on structurally similar non-coplanar PCBs support this, showing weak or no induction of these enzymes. researchgate.net For example, 2,2',5,5'-tetrachlorobiphenyl (PCB 52) was found to inhibit the induction of EROD by the potent inducer PCB 77 in mouse hepatoma cells. nih.gov This inhibitory effect aligns with its role as an AhR antagonist.
The induction of AHH and EROD is strongly correlated with the binding affinity of PCB congeners to the AhR. nih.gov Therefore, the lack of significant induction by this compound is consistent with its non-coplanar structure and low AhR binding potential.
Several studies have indicated that PCBs, including non-coplanar congeners, can induce oxidative stress, leading to cellular damage. researchgate.net This can occur through the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.
Hydroxylated metabolites of PCBs (OH-PCBs) are often implicated in these toxic effects. nih.gov The metabolism of PCBs by cytochrome P450 enzymes can produce these more polar and often more toxic metabolites. t3db.ca For instance, studies on 2,2',5,5'-tetrachlorobiphenyl (PCB 52) have shown that its hydroxylated metabolites can cause intracellular oxidative stress. nih.gov The formation of di- and tri-hydroxylated metabolites is a particular concern. nih.gov
Mitochondria are a key target for PCB-induced toxicity. researchgate.netresearchgate.net Exposure to PCB metabolites has been shown to increase oxidative stress, cause a loss of mitochondrial membrane potential, alter mitochondrial structure, and impair mitochondrial function. researchgate.netresearchgate.net For example, a hydroxylated metabolite of PCB 52, 4-OH-PCB 52, has been suggested to act as a mitochondrial uncoupler. researchgate.netresearchgate.net
PCBs are recognized as endocrine-disrupting chemicals that can interfere with hormone signaling pathways. t3db.caepa.gov This can occur through various mechanisms, including binding to hormone receptors and altering hormone metabolism. t3db.caepa.gov
Some PCB metabolites, particularly hydroxylated PCBs (OH-PCBs), can interact with estrogen receptors. nih.gov They can act as either agonists or antagonists, thereby disrupting normal estrogen signaling. nih.gov While specific data on the endocrine-modulating effects of this compound are limited, the general mechanisms observed for other PCBs and their metabolites are likely relevant. PCBs can also affect thyroid hormone systems by interfering with transport proteins and metabolic enzymes. epa.gov
Non-coplanar PCBs have been shown to modulate immune responses, including the activation of neutrophils. oup.comnih.gov This activation can lead to the production of superoxide (B77818) anions and the release of inflammatory mediators. nih.govnih.gov
The structure of the PCB congener is a critical determinant of its effect on neutrophils. nih.gov Non-coplanar PCBs, particularly those with ortho-chlorine substitutions, appear to be more potent in activating neutrophils than coplanar, dioxin-like congeners. oup.comnih.gov For example, studies have demonstrated that non-coplanar PCBs can stimulate superoxide anion production in neutrophils, a response not seen with coplanar PCBs. nih.gov This activation is thought to be independent of the AhR. oup.com
The signaling pathways involved in PCB-induced neutrophil activation are complex and can involve the activation of protein kinase C and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net
In Vitro Studies on Cellular and Subcellular Models
In vitro studies using various cell and subcellular models have been instrumental in elucidating the mechanisms of action of this compound and related compounds. oup.comusda.govresearchgate.netresearchgate.netnih.gov
Recombinant cell lines expressing luciferase reporter genes under the control of the AhR have been used to study the AhR-mediated activity of PCBs. nih.govoup.com These systems have confirmed the species-specific antagonistic effects of some non-coplanar PCBs. nih.govusda.gov
Hepatoma cell lines, such as rat hepatoma H-4-II-E cells, have been widely used to assess the induction of enzymes like AHH and EROD. researchgate.netnih.gov These studies have consistently shown a strong correlation between the AhR binding affinity of PCBs and their enzyme-inducing potential. nih.gov
Studies using cell lines like the human leukemia cell line HL-60 have been employed to investigate the effects of non-coplanar PCBs on immune cells. nih.gov These studies have helped to delineate the signal transduction pathways, such as the p38 MAP kinase and NF-κB pathways, that are involved in the inflammatory responses induced by these compounds. nih.gov
Subcellular models, particularly isolated mitochondria, have been crucial in understanding the mechanisms of PCB-induced oxidative stress and cellular damage. researchgate.netresearchgate.netresearchgate.net These studies have demonstrated the direct effects of PCBs and their metabolites on mitochondrial function, including membrane potential, respiration, and the generation of reactive oxygen species. researchgate.netresearchgate.netresearchgate.net
Table 2: Summary of In Vitro Models and Key Findings for Non-Coplanar PCBs
| In Vitro Model | Key Pathway/Endpoint Investigated | General Findings for Non-Coplanar PCBs |
|---|---|---|
| Recombinant Cell Lines (e.g., Hepa1c1c7) | AhR activation/antagonism | Can act as AhR antagonists, inhibiting the action of agonists like TCDD. nih.govusda.gov |
| Hepatoma Cells (e.g., H-4-II-E) | Enzyme induction (AHH, EROD) | Weak or no induction, consistent with low AhR affinity. researchgate.netnih.gov |
| Immune Cells (e.g., HL-60, neutrophils) | Inflammatory response, signal transduction | Can induce neutrophil activation and inflammatory gene expression via AhR-independent pathways. oup.comnih.govnih.gov |
| Isolated Mitochondria | Oxidative stress, mitochondrial function | Metabolites can induce oxidative stress, disrupt membrane potential, and impair mitochondrial function. researchgate.netresearchgate.netresearchgate.net |
Cell Line-Based Mechanistic Assays
There is a notable lack of specific data from cell line-based mechanistic assays for this compound in the available scientific literature. While numerous studies have utilized cell lines to investigate the mechanisms of other tetrachlorobiphenyl isomers, such as 2,2',5,5'-tetrachlorobiphenyl (PCB 52), specific findings related to this compound are not readily accessible. General toxicological profiles of PCBs suggest that they can interfere with cellular processes by binding to receptors like the aryl hydrocarbon receptor (AhR), which can alter gene transcription, and by disrupting calcium channels and endocrine functions. t3db.ca However, without specific assay results for this compound, its precise cellular-level mechanisms cannot be detailed.
Microsomal Metabolism and Enzyme Activity Investigations
Detailed studies on the microsomal metabolism and specific enzyme activity related to this compound are not extensively reported. In general, PCBs are metabolized in the liver by the microsomal monooxygenase system, which involves cytochrome P-450 enzymes. t3db.ca This process typically results in the formation of hydroxylated metabolites, which can then be conjugated for excretion. t3db.ca The rate and profile of metabolism are highly dependent on the specific chlorine substitution pattern of the congener. who.int However, specific data identifying the metabolites formed from this compound in microsomal preparations or the specific cytochrome P-450 isozymes involved in its metabolism are not available in the reviewed literature.
In Vivo Animal Model Studies Focusing on Mechanistic Pathways and Disposition
Comprehensive in vivo studies detailing the disposition and mechanistic pathways of this compound in animal models are scarce.
Disposition and Tissue Distribution
Specific data on the disposition and tissue distribution of this compound in animal models could not be located in the available literature. For PCBs in general, their lipophilic nature leads to accumulation in fatty tissues, such as the liver and adipose tissue. t3db.ca The distribution patterns are influenced by the specific congener and the animal species. For example, studies on the related compound 2,2',5,5'-tetrachlorobiphenyl in mice have shown specific localization in the bronchial epithelium, lung parenchyma, kidney cortex, and adipose tissue. nih.gov However, equivalent data for this compound is not documented.
Metabolomic Profiling in Animal Tissues
No studies performing metabolomic profiling in animal tissues following exposure to this compound were identified in the public literature. Metabolomic studies on other PCB congeners have revealed alterations in various endogenous metabolites, providing insights into the systemic effects of these compounds. nih.govnih.gov The absence of such data for this compound represents a significant gap in understanding its metabolic impact.
Comparative Mechanistic Responses across Species
There is a lack of comparative studies investigating the mechanistic responses to this compound across different animal species. Comparative toxicology studies are crucial as responses to PCBs can vary significantly between species. For instance, studies comparing the effects of other tetrachlorobiphenyl isomers in mink and rats have revealed marked differences in hepatic enzyme induction and target organ toxicity. nih.govresearchgate.net Without similar comparative data for this compound, it is not possible to extrapolate toxicological findings across species.
Analytical Methodologies for the Characterization of 2,2 ,3,5 Tetrachlorobiphenyl
Sample Preparation and Extraction Techniques
The initial and critical stage in the analysis of 2,2',3,5'-tetrachlorobiphenyl involves its extraction from the sample matrix. The choice of extraction technique is contingent on the nature of the sample (e.g., water, soil, sediment, biological tissue) and the desired level of sensitivity.
Liquid-liquid extraction (LLE) is a conventional and widely employed technique for isolating PCBs from aqueous samples. This method partitions the target analyte between the aqueous sample and an immiscible organic solvent. For aqueous samples, extraction is typically performed at a neutral pH using a solvent such as methylene (B1212753) chloride. epa.gov In a study on the disposition of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) and its metabolites, a liquid-liquid extraction was followed by a solid-phase extraction cleanup step. acs.org For serum samples, a common LLE protocol involves the addition of an aqueous potassium chloride solution, followed by isopropanol (B130326) and a hexane-methyl tert-butyl ether (MTBE) mixture. nih.gov The organic phases containing the extracted PCBs are then combined, washed, and concentrated before further analysis. nih.gov
Table 1: Common Solvents and Reagents in LLE for PCB Analysis
| Solvent/Reagent | Purpose | Reference |
| Methylene Chloride | Extraction of PCBs from aqueous samples | epa.gov |
| Hexane-Acetone (1:1) | Extraction from solid samples | epa.gov |
| Methylene Chloride-Acetone (1:1) | Alternative for solid sample extraction | epa.gov |
| Isooctane or Hexane (B92381) | Dilution of standards | epa.gov |
| Potassium Chloride (KCl) solution | Used in serum extraction protocols | nih.gov |
| Isopropanol | Used in serum extraction protocols | nih.gov |
| Hexane-MTBE mixture | Extraction solvent for serum | nih.gov |
Solid-phase extraction (SPE) is a more modern and efficient alternative to LLE for sample cleanup and concentration. It involves passing the sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For PCB analysis, SPE is often used as a cleanup step after an initial extraction. For instance, extracts from sediment samples have been concentrated and then purified using a disposable silica (B1680970) solid-phase extraction column, with hexane used to elute the PCB congeners while retaining polar interferences. nist.gov In the analysis of mussel tissue, an aminopropyl SPE column was utilized to isolate the fraction containing PCBs. labmix24.com Furthermore, a study on PCB metabolites in rats employed SPE cartridges with activated silica gel and acidified silica gel for cleanup after derivatization. nih.gov
Solid-phase microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and the analytes partition into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is particularly advantageous for analyzing trace levels of PCBs in water samples, offering comparable detection limits to traditional methods but with much smaller sample volumes. nih.govacs.org Research has shown that SPME can be effectively used to measure various PCB congeners, including tetrachlorobiphenyls, in milliliter-scale sediment pore water samples. nih.govacs.org Calibration for SPME analysis is often linear over a range of concentrations from picograms per milliliter to nanograms per milliliter. nih.govacs.org
Chromatographic Separation and Detection
Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate the individual PCB congeners, followed by detection to identify and quantify them.
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of PCB analysis. In GC, the sample extract is vaporized and passed through a long, narrow capillary column. The different PCB congeners are separated based on their boiling points and interactions with the column's stationary phase. As the separated compounds exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This combination of retention time from the GC and the mass spectrum from the MS allows for highly selective and sensitive identification and quantification of this compound. nih.gov GC-MS has been instrumental in identifying metabolites of tetrachlorobiphenyls in various biological studies. nih.gov It is also a standard method for the analysis of PCB congeners in environmental samples like sediment. nist.gov
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an even higher level of selectivity and sensitivity compared to single-quadrupole GC-MS. This technique uses two mass analyzers in series. The first mass analyzer is set to select the molecular ion of the target analyte (in this case, this compound). This selected ion is then fragmented, and the second mass analyzer monitors for specific fragment ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interferences, leading to lower detection limits and more reliable quantification. thermofisher.com GC-MS/MS has been successfully applied to determine PCB concentrations in complex matrices such as soil and solid waste. thermofisher.com It has also been used to identify and quantify PCB 52 and its metabolites in various tissues of exposed rats. acs.orgnih.govnih.govbiorxiv.org
Table 2: GC-MS/MS Parameters for this compound (PCB 44) Analysis in Soil
| Parameter | Value | Reference |
| Retention Time (min) | 14.22 | thermofisher.com |
| Molecular Weight | 292 | thermofisher.com |
| Exact Mass | 291.9194 | thermofisher.com |
| Quantifier Ion (m/z) | 289.9 | thermofisher.com |
| Qualifier Ion 1 (m/z) | 220.0 | thermofisher.com |
| Collision Energy 1 (V) | 26 | thermofisher.com |
| Qualifier Ion 2 (m/z) | 291.9 | thermofisher.com |
| Qualifier Ion 3 (m/z) | 222.0 | thermofisher.com |
| Collision Energy 2 (V) | 26 | thermofisher.com |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful technique for the analysis of polychlorinated biphenyl (B1667301) (PCB) metabolites, including hydroxylated PCBs (OH-PCBs). kyushu-u.ac.jp While gas chromatography (GC) is traditionally the method of choice for the parent PCB compounds, LC-MS/MS and LC-HRMS are particularly suited for their more polar metabolites. kyushu-u.ac.jpmdpi.com The use of LC-HRMS, often employing instruments like the Q-Exactive Orbitrap mass spectrometer, allows for the detection and characterization of PCB metabolites in complex biological matrices such as serum, liver, and lung tissue. nih.govacs.orgresearchgate.net
The methodology typically involves an ultra-high-performance liquid chromatograph (UHPLC) for separation, coupled to a high-resolution mass spectrometer. nih.govuiowa.edu The separation is commonly achieved using a C18 reversed-phase column. nih.govuiowa.edu The mobile phase composition is critical for achieving good peak separation and sensitivity; a common choice is a gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization. mdpi.comnih.gov
Following chromatographic separation, the high-resolution mass spectrometer, such as an Orbitrap, analyzes the ions. It can operate in full-scan mode to acquire high-resolution mass spectra, which is crucial for identifying compounds based on their accurate mass and isotopic patterns. uiowa.edunorlab.com For instance, the Q-Exactive Orbitrap can be set to a resolution of 70,000, allowing for a mass tolerance of 5 ppm for data extraction, which greatly enhances the confidence in metabolite identification. uiowa.edu This nontargeted approach is valuable for discovering novel or unexpected metabolites of compounds like this compound. nih.gov
Table 1: Typical Experimental Parameters for LC-HRMS Analysis of PCB Metabolites
| Parameter | Description | Source |
|---|---|---|
| Chromatography System | Vanquish Flex ultra-high-performance liquid chromatograph | nih.govuiowa.edu |
| Column | ACQUITY UPLC-C18 (1.7 µm, 2.1 x 100 mm) | nih.govuiowa.edu |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | nih.govuiowa.edu |
| Flow Rate | 0.3 mL/min | nih.gov |
| Mass Spectrometer | Q-Exactive Orbitrap Mass Spectrometer | nih.govuiowa.edu |
| Ionization Mode | Negative Polarity Mode (for OH-PCBs) | uiowa.edu |
| Scan Mode | Full Scan | uiowa.edu |
| Mass Resolution | 70,000 FWHM | uiowa.edu |
| Mass Range | 85 to 1000 m/z | uiowa.edu |
Quantification Strategies and Quality Assurance/Quality Control in Trace Analysis
Accurate quantification of trace levels of this compound and its metabolites requires robust analytical methods and stringent quality assurance/quality control (QA/QC) procedures. thermofisher.com These procedures are essential to ensure the reliability, accuracy, and precision of the data, especially in complex environmental and biological samples. arshon.comjarnistech.comprotoexpress.com
A cornerstone of quantification is the use of calibration curves. phenxtoolkit.org These are generated by analyzing a series of standard solutions with known concentrations of the target analyte. epa.gov The instrument's response is plotted against the concentration, and a linear regression is typically used to create a calibration model for calculating the concentration of the analyte in unknown samples. thermofisher.comphenxtoolkit.org
Isotope dilution mass spectrometry is a common and highly effective quantification strategy. This involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-labeled PCB) to the sample before extraction and cleanup. nih.govepa.gov This internal standard experiences the same chemical and physical processes as the native analyte throughout the analytical procedure, correcting for losses during sample preparation and for variations in instrument response. nih.govepa.gov For example, in the analysis of PCBs in dried blood spots, recoveries of ¹³C₁₂-labeled internal standards ranged from 40.5% to 72.2%. nih.gov
Comprehensive QA/QC programs involve several key elements:
Method Blanks: Analyzing a sample matrix free of the analyte to check for contamination introduced during the analytical process. epa.gov
Blank Spikes (BS) or Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy and precision of the method. uiowa.edu
Matrix Spikes (MS): Spiking a real sample with a known amount of the analyte to evaluate matrix effects, which can suppress or enhance the instrument's signal. mdpi.com
Surrogates: Compounds similar to the analyte but not expected to be in the sample (e.g., tetrachloro-m-xylene (B46432) or decachlorobiphenyl) are added to every sample to monitor the efficiency of the extraction and analysis for each individual sample. epa.gov
Limits of Detection (LOD) and Quantification (LOQ): These are statistically determined minimum concentrations of an analyte that can be reliably detected and quantified, respectively. For hydroxylated PCBs in food samples, LODs have been reported in the range of 0.003–0.010 μg/kg. mdpi.com
Table 2: Key Quality Assurance/Quality Control Parameters in PCB Analysis
| Parameter | Purpose | Typical Acceptance Criteria | Source(s) |
|---|---|---|---|
| Calibration Curve | To establish the relationship between instrument response and analyte concentration for quantification. | Correlation coefficient (R²) > 0.99 | mdpi.comthermofisher.com |
| Internal Standards | To correct for analyte loss during sample preparation and instrumental variability. | Recovery within a specified range (e.g., 40-120%) | nih.gov |
| Surrogates | To monitor method performance for each individual sample. | Recovery within a specified range (e.g., 70-130%) | epa.gov |
| Method Blanks | To assess and control for laboratory contamination. | Below the limit of detection or a set threshold | epa.gov |
| Spike Recoveries | To determine the accuracy of the method in a specific matrix. | Typically within 70-130% | mdpi.com |
| Precision (RSD) | To measure the repeatability of the analysis. | Relative Standard Deviation (RSD) < 15-20% | mdpi.comnih.gov |
Challenges in Isomer-Specific Analysis and Metabolite Identification
The analysis of this compound is complicated by two major challenges: the presence of numerous other PCB isomers and the difficulty in identifying its various metabolites. mdpi.combiocompare.com
Isomer-Specific Analysis: There are 209 possible PCB congeners, many of which are isomers (compounds with the same chemical formula but different structures). mdpi.comtandfonline.com this compound (PCB 44) is one of 22 tetrachlorobiphenyl isomers. A significant analytical challenge is the chromatographic co-elution of different isomers. mdpi.com Even with high-resolution capillary gas chromatography columns, which are the gold standard for PCB analysis, complete separation of all 209 congeners is not possible with a single column. mdpi.comtandfonline.com For example, it has been noted that isomers such as PCB 47, PCB 62, and PCB 65 can co-elute under certain chromatographic conditions. mdpi.com Since isomers can have vastly different toxicological properties, the inability to distinguish between them can lead to inaccurate risk assessments. mdpi.comnih.gov The mass spectrometer's "ortho effect," where PCBs with chlorine atoms in the ortho positions (2, 2', 6, 6') show specific fragmentation patterns, can sometimes be used to distinguish between co-eluting isomers. mdpi.com
Metabolite Identification: Identifying the metabolites of this compound presents another set of challenges. PCBs are metabolized in the body, primarily by cytochrome P450 enzymes, to form hydroxylated (OH-PCBs), sulfated, and other conjugated metabolites. nih.govresearchgate.net While HRMS provides the accurate mass of a potential metabolite, this is often not sufficient for unambiguous identification, as multiple isomeric metabolites can have the exact same mass. biocompare.comnih.gov For example, hydroxylation can occur at several different positions on the biphenyl rings, leading to various OH-tetrachlorobiphenyl isomers. nih.gov
Distinguishing between these metabolite isomers often requires comparison with authentic chemical standards. acs.org However, standards for many potential PCB metabolites are not commercially available. tandfonline.com In such cases, researchers must rely on other evidence, such as chromatographic retention times relative to known compounds and interpretation of MS/MS fragmentation patterns, to propose a tentative structure. nih.govnih.gov For instance, one study tentatively identified an unknown metabolite of 2,2',5,5'-tetrachlorobiphenyl (PCB 52) as 3-OH-PCB 52 based on its retention time being slightly shorter than the 4-OH-PCB 52 standard. nih.govnih.gov This highlights the inferential nature of metabolite identification in the absence of reference standards. The use of nontargeted LC-HRMS analysis has been instrumental in revealing complex mixtures of metabolites, including sulfated and methoxylated forms, that are formed in vivo. acs.orgresearchgate.net
Quantitative Structure Activity Relationships Qsar and Structure Activity Relationships Sar of 2,2 ,3,5 Tetrachlorobiphenyl
Correlations with Environmental Fate Parameters
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. For 2,2',3,5'-tetrachlorobiphenyl (PCB 42), these models help in understanding its behavior and persistence in the environment.
Persistence and Degradation Susceptibility
The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. For PCBs, persistence is largely dictated by their resistance to both biological and chemical degradation processes. nih.gov The chlorine substitution pattern on the biphenyl (B1667301) rings significantly influences this resistance.
This compound is known for its stability and resistance to degradation, which contributes to its environmental persistence. cymitquimica.com The half-life of a compound is a key indicator of its persistence. For this compound, the predicted biodegradation half-life is approximately 15.8 days. The rate of atmospheric hydroxylation, a key degradation pathway in the atmosphere, is predicted to be 7.94e-13 cm³/molecule-sec. In general, higher chlorinated PCBs tend to show greater persistence. oup.com The presence of vicinal hydrogen atoms in the meta- and para-positions can decrease persistence by making the compound more susceptible to metabolic attack, a feature that influences the degradation of this compound. oup.com
Table 1: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Unit |
| Biodegradation Half-Life | 15.8 | days |
| Atmospheric Hydroxylation Rate | 7.94e-13 | cm³/molecule*sec |
| Soil Adsorption Coefficient (Koc) | 1.00e+5 | L/kg |
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, air, and food. The potential for a chemical to bioaccumulate is often correlated with its hydrophobicity, commonly measured by the octanol-water partition coefficient (log Kₒw). The high lipophilicity of PCBs contributes to their bioaccumulation in the fatty tissues of organisms. cymitquimica.comcymitquimica.com
For this compound, the predicted bioconcentration factor (BCF), which measures accumulation from water, is high, with an average predicted value of 2.54e+4 L/kg. This indicates a significant potential for this compound to accumulate in aquatic organisms. QSAR models have been developed to predict the bioaccumulation factors (BAFs) of various PCB congeners. oup.comut.ee These models often show that higher chlorinated PCBs have a greater potential for bioaccumulation. oup.com However, the specific chlorine substitution pattern also plays a crucial role. For instance, PCBs with vicinal hydrogens in the meta- and para-positions tend to have lower bioaccumulation due to increased metabolic susceptibility. oup.com
Table 2: Predicted Bioaccumulation Parameters for this compound
| Parameter | Predicted Value | Unit |
| Bioconcentration Factor (BCF) | 2.54e+4 | L/kg |
| Fish Biotransformation Half-Life (Km) | 603 | days |
Correlations with Biotransformation and Metabolic Rates
The biotransformation of PCBs is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net The rate and products of metabolism are highly dependent on the specific congener and the animal species. nih.goviwc.int Generally, PCBs are metabolized through hydroxylation, a process that increases their water solubility and facilitates excretion. nih.gov
The metabolism of this compound is influenced by the chlorine substitution pattern. The presence of unsubstituted carbon atoms, particularly in the meta and para positions, provides sites for enzymatic attack by CYP enzymes. nih.gov Studies on the metabolism of similar tetrachlorobiphenyls have shown that different CYP isoforms are involved in the hydroxylation at different positions. For instance, in the metabolism of 2,3',4',5-tetrachlorobiphenyl, phenobarbital-inducible CYPs were found to accelerate 3-hydroxylation, while 3-methylcholanthrene-inducible CYPs increased 4-hydroxylation in rats and hamsters. nih.gov The presence of vicinal meta-para hydrogen substituents on at least one of the phenyl rings generally leads to more rapid clearance of the PCB congener. nih.gov This structural feature in this compound suggests a moderate susceptibility to biotransformation compared to more heavily chlorinated or sterically hindered congeners.
Relationships with Mechanistic Toxicological Endpoints
The toxicity of PCBs is often mediated through their interaction with specific cellular receptors and their ability to induce certain enzyme systems.
AhR Binding Affinity
The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds, including some PCBs. The binding affinity of a PCB congener to the AhR is a key determinant of its potential to elicit these toxic responses. kg.ac.rs The planarity of the biphenyl rings is a critical factor for high-affinity AhR binding.
This compound is a non-coplanar PCB due to the presence of two chlorine atoms in the ortho positions. This substitution pattern hinders the rotation of the phenyl rings, preventing them from assuming the planar conformation required for strong AhR binding. Consequently, this compound is expected to have a very low binding affinity for the AhR. researchgate.net QSAR models have been developed to predict the AhR binding affinity of various PCBs, and these models consistently show that non-ortho-substituted, planar congeners are the most potent AhR agonists. researchgate.netresearchgate.net
Table 3: Predicted AhR Binding Affinity for this compound
| Parameter | Predicted Value |
| Relative AhR Binding Affinity | Low researchgate.net |
Enzyme Induction Potency
The induction of cytochrome P450 enzymes, particularly CYP1A1, is a well-characterized response to AhR activation by dioxin-like compounds. tandfonline.comdiva-portal.org The potency of a PCB congener to induce these enzymes is directly related to its AhR binding affinity. iwc.int Ethoxyresorufin-O-deethylase (EROD) activity is a common biomarker used to measure CYP1A1 induction. iwc.intnoaa.gov
Given its low AhR binding affinity, this compound is predicted to be a very weak inducer of CYP1A1 and EROD activity. researchgate.net In contrast, planar, non-ortho PCBs are potent inducers of these enzymes. iwc.int Some studies have investigated the enzyme-inducing potential of various PCB congeners in different cell lines and animal models. For example, in chicken embryo hepatocytes, non-planar PCBs like 2,2',5,5'-tetrachlorobiphenyl (B50384) did not induce CYP1A. nih.gov While specific data for this compound may be limited, the general structure-activity relationships for PCBs strongly suggest its low potency for enzyme induction via the AhR pathway.
Receptor-Independent Mechanistic Effects
The toxicological effects of Polychlorinated Biphenyls (PCBs) are not exclusively mediated by the Aryl hydrocarbon (Ah) receptor. A significant number of PCB congeners, particularly non-dioxin-like, ortho-substituted compounds like this compound (PCB 44), elicit biological effects through mechanisms independent of this receptor. tandfonline.comosti.govnih.gov These alternative pathways are crucial for understanding the full scope of PCB neurotoxicity and include the disruption of intracellular calcium homeostasis, induction of oxidative stress, and alterations in neurotransmitter systems. tandfonline.comosti.govca.gov
Research has increasingly focused on these Ah-receptor-independent mechanisms, as they may be responsible for many of the neurodevelopmental and neurobehavioral toxicities associated with PCB exposure. osti.govnih.gov Non-dioxin-like PCBs have been shown to alter intracellular signaling pathways, such as those involving protein kinase C (PKC), and interfere with the function of ion channels and receptors crucial for neuronal function. tandfonline.comnih.govnih.gov
Disruption of Calcium Homeostasis
A primary receptor-independent mechanism for non-dioxin-like PCBs is the disruption of intracellular calcium (Ca²⁺) signaling. osti.gov These compounds can elevate cytosolic calcium concentrations by affecting its uptake and release from intracellular stores like the endoplasmic reticulum. osti.gov One of the key targets in this process is the ryanodine (B192298) receptor (RyR), a class of intracellular calcium channels. osti.govnih.gov
Studies have specifically implicated this compound (PCB 44) in the modulation of ryanodine receptor function. Research evaluating the structure-activity relationship of various non-dioxin-like PCBs found that PCB 44 activates the ryanodine channel. oup.com This activity is influenced by the specific chlorine substitution pattern. For instance, a comparison between PCB 44 and 2,2',4,4',6-Pentachlorobiphenyl (PCB 99) revealed that PCB 44, which lacks chlorine substitution in the para position, demonstrates a threefold greater maximum efficacy and an approximately twofold higher potency towards the ryanodine receptor. oup.com This suggests that the absence of para-chlorine substitution enhances the ability of the congener to activate this specific calcium channel. oup.com
The table below summarizes the comparative potency and efficacy of PCB 44 and PCB 99 on ryanodine receptor activation. oup.com
| Compound | Potency (EC2x) | Maximum Efficacy (Fold Activation) |
| This compound (PCB 44) | ~25 µM | ~4.5 |
| 2,2',4,4',6-Pentachlorobiphenyl (PCB 99) | ~50 µM | ~1.5 |
Data derived from an extended structure-activity relationship study of non-dioxin-like PCBs. oup.com
Other non-dioxin-like PCBs have been shown to inhibit store-operated Ca²⁺ entry (SOCE), another critical component of calcium signaling, through a mechanism that appears distinct from their effects on ryanodine receptors. nih.gov
Induction of Oxidative Stress
The metabolism of certain PCB congeners can lead to the formation of reactive oxygen species (ROS), resulting in oxidative stress. osti.govnih.gov Some non-dioxin-like PCBs that can be metabolized into semi-quinone intermediates are capable of reacting with oxygen to produce superoxide (B77818) anions. osti.gov While extensive research has linked some PCBs to oxidative stress, studies on lower chlorinated biphenyls have shown little to no effect on certain markers like conjugated dienes. nih.gov However, one study observed a significant increase in alpha-tocopheryl quinone, an oxidized form of vitamin E, after treatment with all tested PCBs, suggesting it may be a sensitive marker for exposure. nih.gov Specific research directly linking this compound to significant oxidative stress is limited, but it is a plausible mechanism given its classification as a non-dioxin-like PCB. osti.govsmolecule.com
Advanced Remediation and Attenuation Research for 2,2 ,3,5 Tetrachlorobiphenyl Contamination
Bioremediation Approaches and Optimization
Bioremediation leverages the catabolic activity of microorganisms to transform toxic contaminants into less harmful substances. For polychlorinated biphenyls (PCBs) like 2,2',3,5'-tetrachlorobiphenyl, these approaches often require optimization to enhance the efficiency of microbial degradation, which can be limited by the compound's chemical stability and low bioavailability.
Bioaugmentation Strategies
Bioaugmentation involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site. This strategy is particularly relevant for sites where the indigenous microbial population lacks the necessary genetic makeup to degrade recalcitrant compounds like tetrachlorobiphenyls.
Research has demonstrated that microbial consortia can be significantly more effective at degrading complex mixtures of PCBs than individual strains. nih.govresearchgate.net In a study investigating the degradation of various PCB congeners in Clophen oil, a consortium of bacteria isolated from long-term contaminated soil demonstrated superior performance. nih.gov The consortium achieved a 97% degradation of this compound (PCB 44) within 15 days. In contrast, the individual bacterial strains, designated AAJ5 and AAJ6, only achieved 67% and 82% degradation, respectively, under the same conditions. nih.gov This synergistic effect within a consortium is attributed to the complementary metabolic pathways of different species, which can collectively carry out the complete degradation of a complex molecule. nih.govresearchgate.net
The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, compete with native flora, and express the necessary degradative enzymes, such as biphenyl (B1667301) dioxygenases, which initiate the aerobic degradation pathway. mdpi.commdpi.com
Table 1: Bioaugmentation Efficiency for this compound (PCB 44) Degradation
| Inoculum | Degradation Percentage of PCB 44 (%) | Study Reference |
| Bacterial Consortium (AAJ5 & AAJ6) | 97 | nih.gov |
| Individual Strain AAJ6 | 82 | nih.gov |
| Individual Strain AAJ5 | 67 | nih.gov |
Biostimulation Techniques
Biostimulation aims to enhance the activity of indigenous PCB-degrading microorganisms by modifying the environmental conditions to favor their growth and metabolic activity. mdpi.comfrontiersin.org This can be achieved by adding nutrients, electron acceptors/donors, or other substrates that can serve as growth primers or inducers of degradative enzymes.
For aerobic degradation of less-chlorinated PCBs, the addition of biphenyl as a primary substrate can support co-metabolism. frontiersin.org In anaerobic settings, where reductive dechlorination of more highly chlorinated congeners occurs, biostimulation can be achieved by creating anoxic conditions, for instance by flooding the soil, and by adding electron donors. nih.gov Studies on other tetrachlorobiphenyl isomers, such as 2,3,4,5-tetrachlorobiphenyl, have shown that biostimulation with an electron donor (H₂) alone may result in only marginal improvement in dechlorination, suggesting that the native population of dechlorinators may be inadequate. researchgate.net
Microbial Community Dynamics in Remediation
The process of bioremediation inherently alters the structure and function of the soil microbial community. Monitoring these dynamics provides insight into the efficacy of the remediation treatment and the ecological restoration of the soil. researchgate.net
During the degradation of biphenyl, the parent compound of PCBs, studies have identified specific bacterial genera that become dominant. DNA-based stable isotope probing has revealed that microbes affiliated with Ralstonia and Cupriavidus are highly active in biphenyl metabolism. acs.org In long-term PCB-contaminated soils undergoing bioremediation, a significant shift in the bacterial community is often observed, with phyla such as Actinobacteria, Bacteroidetes, and Proteobacteria (specifically Alpha- and Gamma-proteobacteria) becoming more abundant. researchgate.net
Under anaerobic conditions, where reductive dechlorination is the primary degradation pathway, different microbial players come to the forefront. For the dechlorination of the isomer 2,3,4,5-tetrachlorobiphenyl, the genera Geobacter and Desulfovibrio, which are well-known dissimilatory iron-reducing bacteria, have been identified as key species, particularly when iron oxides are added as an amendment. rsc.org It is expected that the bioremediation of this compound would induce similar shifts, favoring the proliferation of microbial populations equipped with the specific enzymatic machinery, like the bph genes for aerobic degradation, required to break down this congener. mdpi.com
Phytoremediation Applications and Enhancements
Phytoremediation is a cost-effective, plant-based technology used to remediate contaminated soils and water. nih.govresearchgate.net For hydrophobic compounds like this compound, the primary mechanism is often rhizoremediation, where plants stimulate microbial activity in the root zone (rhizosphere), leading to enhanced degradation of the contaminant. nih.govscholarly.org
Selection of Plant Species for Enhanced Uptake/Degradation
The choice of plant species is critical for successful phytoremediation. Ideal candidates are fast-growing, have extensive root systems, and are tolerant to the contaminants. A study conducted on aged, industrially contaminated soil containing a mix of PCBs, including this compound (PCB 44), evaluated the effectiveness of Alfalfa (Medicago sativa) and Italian ryegrass (Lolium italicum). scholarly.org
Both species were effective in promoting the degradation of PCB 44. In microcosms planted with Medicago sativa and Lolium italicum, the concentration of PCB 44 was significantly reduced compared to unplanted control soil. scholarly.org The removal of the pollutant was largely attributed to the increased activity of microorganisms in the planted soil, as evidenced by higher dehydrogenase activity, rather than significant uptake into the plant tissues. scholarly.org Medicago sativa is a leguminous plant that can thrive in low-nitrogen soils, while Lolium italicum is a robust, deep-rooted species, making both suitable for use in challenging industrial soil conditions. scholarly.org
Combined Phytoremediation and Bioremediation Systems
To overcome the limitations of low bioavailability of PCBs, phytoremediation can be combined with other techniques, such as the application of soil amendments. The use of randomly methylated-beta-cyclodextrins (RAMEB), a type of solubilizing agent, has been shown to significantly improve the efficacy of phytoremediation. scholarly.org
In the aforementioned study, the combination of planting with either Medicago sativa or Lolium italicum and the addition of RAMEB resulted in a greater reduction of this compound than either treatment alone. scholarly.org The RAMEB likely increased the solubility and bioavailability of the PCB congeners in the soil, making them more accessible to the degrading microorganisms stimulated by the plant roots. This combined approach highlights a synergistic relationship where the plants foster a microbially active rhizosphere and the chemical amendment enhances the availability of the contaminant for degradation.
For this compound specifically, the combination of Medicago sativa with RAMEB led to a 41% reduction from the initial concentration in unplanted soil. scholarly.org Similarly, Lolium italicum combined with RAMEB achieved a 36% reduction. scholarly.org These results underscore the potential of integrated approaches to significantly enhance the cleanup of PCB-contaminated sites.
Table 2: Phytoremediation Efficiency for this compound (PCB 44) in Aged Contaminated Soil
| Treatment | Initial Concentration (µg/kg) | Final Concentration (µg/kg) | Percentage Reduction from Unplanted Soil (%) | Study Reference |
| Unplanted Soil (Control) | 28 | 28 | 0 | scholarly.org |
| Lolium italicum | 28 | Not specified | Not specified | scholarly.org |
| Medicago sativa | 28 | Not specified | Not specified | scholarly.org |
| Lolium italicum + RAMEB | 28 | ~18 | 36 | scholarly.org |
| Medicago sativa + RAMEB | 28 | ~16.5 | 41 | scholarly.org |
Note: The percentage reduction is calculated based on the final concentration in the treated microcosm relative to the final concentration in the unplanted control soil. Final concentrations are estimated from graphical data presented in the source study.
Innovative Chemical and Physical Treatment Methodologies for Contaminated Matrices
Conventional remediation methods for PCB-contaminated sites, such as excavation and landfilling or incineration, are often costly and can lead to the formation of other toxic byproducts like polychlorinated dibenzofurans (PCDFs) and dibenzodioxins (PCDDs). who.intfrontiersin.org As a result, research has shifted towards in-situ and ex-situ treatment technologies that can effectively destroy PCBs or transform them into less harmful substances. researchgate.netscispace.com
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize organic pollutants. researchgate.netmdpi.com These processes are considered promising for the degradation of persistent organic pollutants like PCBs. researchgate.net Various AOPs, including photocatalysis, Fenton and Fenton-like reactions, and ozonation, have been investigated for the degradation of PCBs.
Photocatalytic Oxidation: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.com Research on the photocatalytic oxidation of 2,2',3,3'-tetrachlorobiphenyl, a similar tetrachlorobiphenyl congener, demonstrated that optimal degradation was achieved under specific conditions of UV intensity, hydrogen peroxide (H₂O₂) concentration, and TiO₂ concentration. Current time information in Nyong-et-Kellé, CM. The study found that a pH of 5.5 was optimal for the degradation of this tetrachlorobiphenyl, with higher removal efficiency under acidic conditions compared to alkaline conditions. Current time information in Nyong-et-Kellé, CM. Although degradation intermediates were identified, they were not completely mineralized within the 7-hour reaction time. Current time information in Nyong-et-Kellé, CM. Another study focusing on a new approach of advanced oxidation/reduction processes using UV/sulfite/TiO₂ showed a 98.5% degradation of a 12 mg/L mixture of PCBs in 60 minutes at pH 7. researchgate.net
Fenton and Fenton-like Reactions: The Fenton process utilizes a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals under acidic conditions. mdpi.com Studies on the degradation of various PCB congeners, including trichloro- and pentachlorobiphenyls, have demonstrated the effectiveness of Fenton's reagent. nih.gov Research on the degradation of 2,2',5-trichlorodiphenyl (PCB18) using a sodium pyrophosphate (SP)-enhanced Fenton reaction showed promising results, especially in maintaining the solubility of iron ions at higher pH values. epa.gov The degradation of PCB18 was found to be sensitive to pH, with degradation rates increasing from 39.8% to 99.5% as the pH rose from 3.0 to 9.0. epa.gov The primary degradation products identified in this system at pH 7.0 were biphenyl, two dichlorobiphenyl isomers, and two hydroxy trichlorobiphenyl derivatives, suggesting both oxidative and reductive pathways. epa.gov
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. mdpi.com A study on the removal of a PCB mixture, Delor 103, which contains 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), found that ozonation alone removed 86% of the total amount of nine selected PCB congeners. researchgate.net When combined with a biological method using Achromobacter xylosoxidans, the removal efficiency increased to 94%. researchgate.net
Table 1: Research Findings on Advanced Oxidation Processes for Tetrachlorobiphenyls
| AOP Technology | Target Compound | Key Findings | Identified Byproducts | Reference |
|---|---|---|---|---|
| Photocatalytic Oxidation (UV/TiO₂/H₂O₂) | 2,2',3,3'-Tetrachlorobiphenyl | Optimal degradation at pH 5.5; higher efficiency in acidic conditions. | 1,3-bis(1,1-dimethylethyl)benzene, 2,4-bis(1,1-dimethylethyl)phenol, 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Current time information in Nyong-et-Kellé, CM. |
| Enhanced Fenton Reaction (Fe²⁺/SP/H₂O₂) | 2,2',5-Trichlorodiphenyl (PCB18) | Degradation increased with pH from 3.0 to 9.0. | Biphenyl, dichlorobiphenyls, hydroxy trichlorobiphenyls | epa.gov |
| Ozonation | Delor 103 (containing 2,2',5,5'-Tetrachlorobiphenyl) | 86% removal by ozonation alone; 94% removal with combined biological method. | Not specified in the study. | researchgate.net |
| UV/Sulfite/TiO₂ | PCB mixture | 98.5% degradation in 60 minutes at pH 7. | Not specified in the study. | researchgate.net |
Reductive dechlorination is a promising technology for the remediation of chlorinated organic compounds like PCBs. inig.pl This process involves the sequential replacement of chlorine atoms with hydrogen atoms, leading to less chlorinated and less toxic compounds. inig.plregenesis.com Zero-valent iron (ZVI) is a commonly used reducing agent due to its low cost and effectiveness. inig.pl
Research has shown that nanoscale zero-valent iron (nZVI) can effectively degrade PCBs. wikipedia.org The use of bimetallic systems, such as palladium-coated iron (Pd/Fe), can significantly enhance the dechlorination rate. nih.gov A study on the dechlorination of 2,3,2',5'-tetrachlorobiphenyl (a positional isomer of PCB 44) using palladized iron filings demonstrated rapid and complete dechlorination at room temperature, with half-lives as short as 6 to 10 minutes. nih.gov The major byproduct of this process was identified as biphenyl, which is significantly less toxic than the parent tetrachlorobiphenyl. nih.gov
The effectiveness of ZVI-mediated dechlorination can be influenced by various factors. The presence of surfactants can facilitate the process by increasing the contact between the hydrophobic PCBs and the ZVI particles. cevooh.cz However, other components in the soil matrix, such as humic acids, can have an inhibitory effect by reducing the electron transfer efficiency of ZVI. cevooh.cz The process is also influenced by pH, with different optimal conditions reported for various systems. nih.gov
In-situ chemical reduction (ISCR) combines ZVI with other amendments to stimulate both abiotic and biotic degradation pathways. inig.pl ZVI creates a reducing environment that is favorable for anaerobic bacteria capable of reductive dechlorination. inig.pl This enhanced bioremediation approach can lead to more rapid and complete degradation of PCBs. inig.plnih.gov
Table 2: Research Findings on Reductive Dechlorination of Tetrachlorobiphenyls
| Technology | Target Compound | Key Findings | Identified Byproducts | Reference |
|---|---|---|---|---|
| Palladized Iron (Pd/Fe) | 2,3,2',5'-Tetrachlorobiphenyl | Rapid and complete dechlorination at room temperature; half-life of 6-10 minutes. | Biphenyl | nih.gov |
| Zero-Valent Iron (ZVI) with Surfactant | 2,2',5,5'-Tetrachlorinated biphenyl (PCB-52) | Surfactants significantly influenced reduction by altering contact between ZVI and PCB-52. | Not specified in the study. | cevooh.cz |
| Hybrid Fe⁰/Fe₃O₄ Nanoparticle System | 3,3′,4,4′-Tetrachlorobiphenyl (PCB77) | Enhanced degradation compared to individual nanoparticles; optimal at pH 6.8. | Chloride ions (indicating dechlorination) | nih.gov |
| Montmorillonite-supported nZVI (MMT-nZVI) | 2,3′,4,5-Tetrachlorobiphenyl (PCB67) | Induced a heterogeneous Fenton process, leading to 76.38% removal under optimal conditions. | Ethylbenzene, 3-hepten-2-one, dibutyl phthalate, butyl acetate | wikipedia.orgresearchgate.net |
Research into Long-Term Fate of Remediation Byproducts
A critical aspect of evaluating any remediation technology is understanding the long-term fate and potential impact of the resulting byproducts. The primary goal of PCB remediation is to reduce toxicity by removing chlorine atoms, ultimately aiming for complete mineralization to carbon dioxide, water, and mineral acids. frontiersin.org
The reductive dechlorination of 2,2',3,5'-Tetrachlorobhenyl and other tetrachlorobiphenyls primarily yields lower chlorinated biphenyls and, ideally, biphenyl as the final product. nih.gov While biphenyl is considerably less toxic than its chlorinated precursors, its environmental fate is still a matter of consideration. Generally, lower-chlorinated biphenyls are more susceptible to aerobic biodegradation than their highly chlorinated counterparts. who.intnih.gov The persistence of PCBs in the environment generally increases with the degree of chlorination. epa.gov Mono-, di-, and trichlorinated biphenyls can biodegrade relatively quickly, while tetrachlorinated biphenyls biodegrade more slowly. epa.gov
Once formed, biphenyl and other lower chlorinated byproducts can be subject to further degradation by indigenous soil and water microorganisms. nih.gov Aerobic bacteria can utilize biphenyl as a carbon source, breaking it down through various metabolic pathways. nih.gov However, the rate and extent of this biodegradation can be influenced by a variety of environmental factors, including the presence of other organic compounds, nutrient availability, temperature, and the composition of the microbial community. nih.gov
Some studies have indicated that while remediation can significantly reduce the concentration of the parent PCB congeners, there can be a temporary accumulation of less chlorinated intermediates. nih.gov The long-term stability of these byproducts in soil and sediment is a complex issue. They can become sequestered within the soil matrix, affecting their bioavailability for further degradation. cevooh.cz The environmental half-lives of PCB congeners can range from months to years, with higher chlorinated congeners being more persistent. who.intcevooh.cz
Hydroxylated PCBs (OH-PCBs) are common metabolic byproducts of both microbial and plant-mediated degradation of PCBs. nih.govnih.gov These compounds, while being a step towards detoxification, can also exhibit endocrine-disrupting activities. nih.gov Further research is needed to fully understand the long-term ecological impact of the complex mixture of byproducts that can be generated during the remediation of this compound and other PCBs.
Q & A
Q. Table 1: Comparison of Analytical Methods for PCB 44
| Method | Matrix | LOD | Key Instrumentation | Reference |
|---|---|---|---|---|
| EPA 1668a | Water | 195 pg/L | HRGC/HRMS | |
| Method 8082A | Soil/Sediment | 0.8 µg/kg | GC-ECD |
Basic: What regulatory frameworks govern the use of PCB 44 in laboratory research?
Answer:
Under Japan’s Chemical Substances Control Law (CSCL) , PCB 44 is classified as a First Class Specific Chemical Substance. Laboratories must submit a confirmation document to verify its use is limited to analytical or research purposes . In the EU, PCB 44 falls under the Stockholm Convention’s monitoring requirements for persistent organic pollutants (POPs), necessitating strict waste disposal protocols .
Advanced: How do structural features of PCB 44 influence its environmental persistence and toxicity?
Answer:
The 2,2',3,5' chlorine substitution pattern impacts PCB 44’s environmental behavior:
- Persistence : The lack of adjacent para-substituted chlorines reduces susceptibility to microbial degradation compared to coplanar congeners (e.g., PCB 126) .
- Bioaccumulation : Higher log Kow (~5.8) due to symmetrical chlorination enhances lipid solubility, as observed in aquatic biota studies .
- Toxicity : PCB 44 exhibits non-dioxin-like effects, primarily targeting neuroendocrine pathways rather than aryl hydrocarbon receptor (AhR) activation .
Advanced: What metabolic pathways transform PCB 44 in mammalian systems, and how do these affect toxicity assessments?
Answer:
PCB 44 undergoes hepatic metabolism via cytochrome P450 isoforms (e.g., CYP2B1/2B18), producing hydroxylated metabolites like 3-OH-PCB 44 , which are more polar and excretable . Key findings:
- In vitro Studies : Liver microsomes from phenobarbital-treated rodents show 5-fold higher metabolic activity than untreated controls .
- Toxicokinetics : Hydroxylation reduces bioaccumulation but may introduce reactive intermediates linked to oxidative stress .
Advanced: What challenges arise in congener-specific analysis of PCB 44 in complex environmental mixtures?
Answer:
Co-elution with structurally similar congeners (e.g., PCB 52, PCB 49) is a major challenge. Solutions include:
- Chromatographic Optimization : Adjusting temperature gradients and column polarity (e.g., using RTX-2330 columns) to separate PCB 44 (retention time: 18.2 min) from PCB 52 (17.9 min) .
- Mass Spectrometry : Employing m/z 291.988 (exact mass of [M]+) with HRMS resolution >10,000 to distinguish isotopic clusters .
Basic: What are the primary sources of PCB 44 in environmental samples?
Answer:
PCB 44 is not a major component of commercial PCB mixtures (e.g., Aroclor 1242) but arises as a degradation byproduct of higher chlorinated congeners. It is frequently detected in:
- Legacy Contamination Sites : Sediments near industrial discharge zones .
- Biological Samples : Lipid-rich tissues of fish exposed to historical PCB releases .
Advanced: How can isotopic dilution mass spectrometry (IDMS) improve accuracy in quantifying PCB 44?
Answer:
IDMS using ¹³C-labeled PCB 44 as an internal standard corrects for matrix effects and recovery losses. Key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
